molecular formula C11H17N3O3 B13506148 Tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate

Tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate

Cat. No.: B13506148
M. Wt: 239.27 g/mol
InChI Key: NSZMYFAACAFBPD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidines and oxazoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-azetidinium alkoxide with di-tert-butyl dicarbonate and sodium bicarbonate in dioxane, followed by stirring the mixture with water for 15 hours to obtain 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester. This intermediate is then dissolved in ethanedioyl chloride and dichloromethane, with the addition of DMSO and triethylamine, and stirred at room temperature for 15 hours to yield tert-butyl 3-oxoazetidine-1-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the azetidine ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino group on the oxazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of protease enzymes, thereby modulating cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate is unique due to its specific combination of the azetidine and oxazole rings, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)14-4-7(5-14)8-6-16-9(12)13-8/h6-7H,4-5H2,1-3H3,(H2,12,13)

InChI Key

NSZMYFAACAFBPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=COC(=N2)N

Origin of Product

United States

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